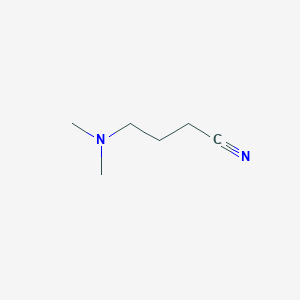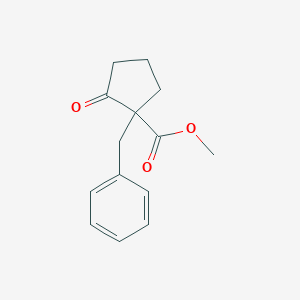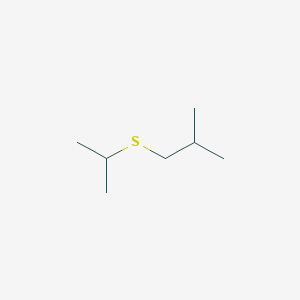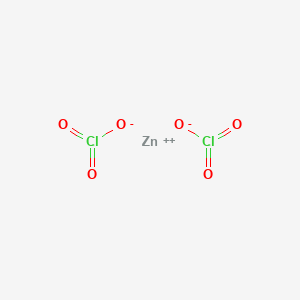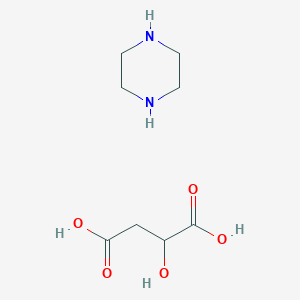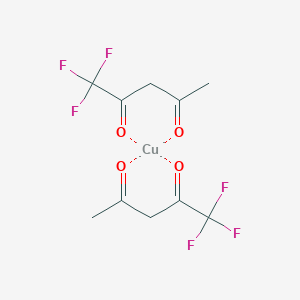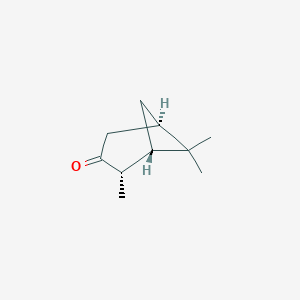
Propanoic acid, 3-ethoxy-, propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propyl ethoxyacetate is synthesized by the esterification of propanoic acid with ethanol and propyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation.
Mechanism of Action
The mechanism of action of ethyl propyl ethoxyacetate is not well understood. However, it is thought to act as a polar aprotic solvent, which means that it can dissolve both polar and nonpolar compounds.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of ethyl propyl ethoxyacetate. However, it is considered to be relatively safe for use in laboratory experiments and has low toxicity.
Advantages and Limitations for Lab Experiments
Ethyl propyl ethoxyacetate has several advantages as a solvent for laboratory experiments. It is relatively inexpensive, has a low boiling point, and is compatible with a wide range of organic compounds. However, it may not be suitable for certain applications due to its limited solubility or reactivity with specific compounds.
Future Directions
There are several potential future directions for research on ethyl propyl ethoxyacetate. One area of interest is the development of new catalysts or reaction conditions to improve the yield and purity of the product. Another area of research is the investigation of its potential as a green solvent for various organic reactions. Additionally, further studies on its toxicity and environmental impact may be warranted.
Synthesis Methods
The synthesis of ethyl propyl ethoxyacetate is a well-established process that has been extensively studied in the literature. Various modifications to the reaction conditions, such as the use of different catalysts or solvents, have been explored to optimize the yield and purity of the product.
Scientific Research Applications
Ethyl propyl ethoxyacetate has been used in scientific research as a solvent for various organic compounds. It has also been investigated as a potential alternative to traditional solvents, such as dichloromethane, which are known to be harmful to the environment.
properties
CAS RN |
14144-34-4 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
propyl 3-ethoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-3-6-11-8(9)5-7-10-4-2/h3-7H2,1-2H3 |
InChI Key |
IYVPXMGWHZBPIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CCOCC |
Canonical SMILES |
CCCOC(=O)CCOCC |
Other CAS RN |
14144-34-4 |
synonyms |
propyl 3-ethoxypropanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B82278.png)
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
